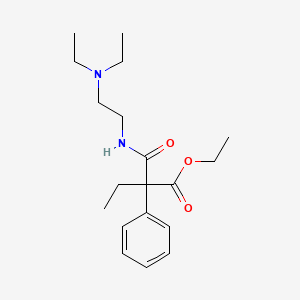

Fenalamide

Description

Structure

3D Structure

Properties

CAS No. |

4551-59-1 |

|---|---|

Molecular Formula |

C19H30N2O3 |

Molecular Weight |

334.5 g/mol |

IUPAC Name |

ethyl 2-[2-(diethylamino)ethylcarbamoyl]-2-phenylbutanoate |

InChI |

InChI=1S/C19H30N2O3/c1-5-19(18(23)24-8-4,16-12-10-9-11-13-16)17(22)20-14-15-21(6-2)7-3/h9-13H,5-8,14-15H2,1-4H3,(H,20,22) |

InChI Key |

RMQKPRRJSKFBRU-UHFFFAOYSA-N |

SMILES |

CCC(C1=CC=CC=C1)(C(=O)NCCN(CC)CC)C(=O)OCC |

Canonical SMILES |

CCC(C1=CC=CC=C1)(C(=O)NCCN(CC)CC)C(=O)OCC |

Other CAS No. |

4551-59-1 |

Synonyms |

fenalamide fenalamide monohydrobromide Sch 5706 |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Derivatization of Fenalamide

Elucidation of Novel Synthetic Routes for Fenalamide

The development of efficient and innovative synthetic routes is crucial for accessing complex molecules like this compound. Modern synthetic planning emphasizes elegance, efficiency, and stereochemical control.

Strategic Retrosynthetic Analysis and Pathway Design

Retrosynthetic analysis is a problem-solving technique where a target molecule is mentally deconstructed into simpler, commercially available precursors. ias.ac.in This process involves "disconnections," which correspond to the reverse of known, reliable chemical reactions. ias.ac.inamazonaws.com

For this compound, the analysis begins by identifying the most logical bonds to disconnect. Key disconnections include the amide bond and the carbon-carbon bonds at the α-quaternary center.

Disconnection 1: Amide Bond (C-N) : The amide linkage is a robust starting point for disconnection. This retrosynthetic step suggests an amide coupling reaction in the forward synthesis, linking an activated carboxylic acid derivative with N,N-diethylethylenediamine.

Disconnection 2: α-Carbon-Carbon Bond (C-C) : The quaternary carbon, substituted with a phenyl and an ethyl group, is the molecule's central stereocenter. A disconnection of the ethyl group from the α-position points to an alkylation of a phenylmalonic ester precursor.

This analysis leads to a plausible synthetic pathway starting from basic precursors such as phenylacetic acid, which can be elaborated into the required diethyl phenylmalonate intermediate. This intermediate can then be alkylated and subsequently coupled with the diamine to yield this compound.

Development of Stereoselective and Enantioselective this compound Synthesis

Since this compound possesses a single chiral center, controlling the stereochemistry to produce a single enantiomer is a significant goal of modern synthesis. Enantioselective synthesis aims to produce one enantiomer in excess over the other, which is critical as different enantiomers can have vastly different biological activities. nih.gov While classical synthesis yields a racemic mixture, contemporary catalytic asymmetric methods offer powerful solutions for constructing quaternary stereocenters. nih.govpnas.org

A promising modern approach for the enantioselective synthesis of this compound involves a catalytic reductive decarboxylative cross-coupling reaction. chemrxiv.orgresearchgate.net This strategy avoids the direct alkylation of a pre-formed malonate, instead constructing the chiral center through a different bond-forming event.

The proposed enantioselective pathway would proceed as follows:

Precursor Synthesis : A malonic acid half-ester is coupled with a redox-active auxiliary, such as N-hydroxy-tetrachlorophthalimide, to form a redox-active ester (RAE).

Asymmetric Cross-Coupling : The RAE undergoes a nickel-catalyzed reductive cross-coupling with an ethyl-metal species in the presence of a chiral ligand (e.g., a chiral bis-imidazoline). The chiral ligand orchestrates the spatial arrangement of the reactants, leading to the preferential formation of one enantiomer.

Final Amidation : The resulting enantiomerically enriched α-ethyl-α-phenyl ester is then converted to the final this compound product via amidation with N,N-diethylethylenediamine.

This method provides direct access to valuable chiral α-aryl esters with high efficiency and excellent enantioselectivity. chemrxiv.org

| Catalyst | Chiral Ligand | Reductant | Substrate | Expected Yield | Expected Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| NiBr₂·diglyme | Chiral Bis-imidazoline | Mn powder | Malonic acid-derived RAE | Good to High | >95:5 |

Synthesis of this compound Analogues and Mechanistic Probes

To explore structure-activity relationships (SAR) or to study its mechanism of action, structurally modified or labeled versions of this compound are required. researchgate.netnih.gov

Rational Design and Preparation of Structurally Modified this compound Derivatives

The rational design of analogues involves making specific structural changes to probe their effect on biological activity. For this compound, modifications could target three main regions: the terminal amine, the ester group (which is converted to an amide), and the phenyl ring. The synthesis of these derivatives would follow the established pathway, substituting the appropriate precursor at the relevant step.

| Modification Site | Proposed Analogue Structure | Synthetic Rationale |

|---|---|---|

| Terminal Amine | Pyrrolidine or Piperidine Analogue | Replace N,N-diethylethylenediamine with N-(2-aminoethyl)pyrrolidine or N-(2-aminoethyl)piperidine in the final amidation step to investigate the role of the amine's steric bulk and basicity. |

| Phenyl Ring | p-Fluoro or p-Methoxy Analogue | Start the synthesis with 4-fluorophenylacetic acid or 4-methoxyphenylacetic acid to explore the influence of electronic effects on the aromatic ring. |

| Ethyl Group | Propyl or Benzyl (B1604629) Analogue | Use propyl bromide or benzyl bromide in the α-alkylation step to assess the impact of lipophilicity and steric hindrance at the quaternary center. |

Exploration of Combinatorial Approaches in this compound Chemical Space

Combinatorial chemistry allows for the rapid synthesis of a large number of compounds (a "library") in a single process, which can then be screened for desired properties. wikipedia.org A parallel synthesis approach is well-suited for creating a library of this compound analogues. fortunejournals.com

A potential combinatorial strategy could involve:

Scaffold Synthesis : Prepare a common intermediate, such as ethyl 2-ethyl-2-phenylmalonamic acid.

Library Generation : In a multi-well plate, distribute the common acid intermediate into each well.

Parallel Amidation : Add a diverse set of amines to the wells (e.g., one unique amine per well or row), along with a coupling agent, to generate a library of different this compound amides in parallel.

This method efficiently explores the chemical space around the terminal amide portion of the molecule, enabling the rapid identification of structure-activity relationships. uomustansiriyah.edu.iq

Preparation of Labeled this compound Analogues for Mechanistic Studies

Isotopically labeled compounds are essential tools for studying a drug's absorption, distribution, metabolism, and excretion (ADME). nih.govcreative-proteomics.com By replacing an atom with its heavier, stable isotope (e.g., ¹³C) or a radioactive isotope (e.g., ¹⁴C, ³H), the molecule can be traced in biological systems. symeres.com

Carbon-14 Labeling: A ¹⁴C label can be introduced early in the synthesis using a commercially available labeled building block. For instance, reacting diethyl phenylmalonate with [¹⁴C]ethyl iodide would place the label in the ethyl group at the α-position. Alternatively, using ethyl [1-¹⁴C]bromoacetate as a starting material in the malonic ester synthesis would label one of the carbonyl carbons. lookchem.comrsc.org

Tritium (B154650) (³H) Labeling: A tritium label is often introduced in the final stages of a synthesis. A suitable precursor, such as a this compound analogue containing a halogen (e.g., p-bromophenyl), could be synthesized. This halogenated precursor can then undergo catalytic dehalogenation using tritium gas (³H₂) to yield the desired tritiated this compound. lookchem.com

| Isotope | Labeled Precursor | Position of Label | Synthetic Method |

|---|---|---|---|

| 14C | Ethyl [1-14C]bromoacetate | Ester carbonyl carbon | Incorporate during the formation of the malonic ester backbone. tandfonline.comtandfonline.com |

| 13C | [13C₆]-Aniline | Phenyl ring | Use labeled aniline (B41778) to synthesize [13C₆]-phenylacetic acid as an early-stage precursor. lookchem.com |

| ³H | N,N-diethyl-N'-(p-bromobenzoyl)ethylenediamine | Aromatic ring | Late-stage catalytic tritium-dehalogenation of a brominated this compound analogue. lookchem.com |

Molecular and Cellular Pharmacological Investigations of Fenalamide Preclinical/in Vitro Focus

Characterization of Fenalamide's Molecular Interaction Profiles

Receptor Binding Affinities and Kinetics in Recombinant Systems

Currently, there is a notable absence of publicly available scientific literature detailing the specific receptor binding affinities and kinetics of this compound in recombinant systems. While the compound is identified as a smooth muscle relaxant, the precise receptors through which it exerts this effect, and the quantitative measures of its binding interactions (such as Kᵢ or Kₑ values), have not been documented in accessible preclinical studies. drugfuture.com

Enzyme Inhibition/Activation Mechanisms and Kinetic Parameters

Detailed investigations into the enzyme inhibition or activation mechanisms of this compound are not available in the current body of scientific research. Consequently, kinetic parameters such as the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ), which are crucial for characterizing the potency and mechanism of enzyme-targeted compounds, have not been reported for this compound. ncifcrf.govsigmaaldrich.comebmconsult.com

Investigation of Protein-Ligand and Nucleic Acid-Ligand Interactions

There is no specific data from preclinical or in vitro studies on the direct protein-ligand or nucleic acid-ligand interactions of this compound. Research characterizing the binding of this compound to specific proteins (beyond receptor or enzyme targets) or its potential interactions with DNA or RNA is not present in the available scientific literature. uomustansiriyah.edu.iqjiwaji.edu

Analysis of this compound's Cellular Effects

Modulation of Intracellular Signaling Pathways and Second Messenger Systems

The effects of this compound on intracellular signaling pathways and second messenger systems have not been elucidated in published research. Information regarding its potential to modulate key signaling molecules such as cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP₃), or intracellular calcium levels is currently unavailable. numberanalytics.comwikipedia.org Therefore, the specific downstream cellular cascades affected by this compound remain unknown.

Subcellular Localization and Organelle-Specific Interactions of this compound

Studies detailing the subcellular localization of this compound and its potential interactions with specific organelles are not found in the existing scientific literature. There is no information on whether this compound accumulates in particular cellular compartments, such as the mitochondria, endoplasmic reticulum, or nucleus, to exert its effects. plos.orgnih.gov

Effects on Cellular Phenotypes in Defined Cell Lines and Primary Cultures

Preclinical evaluation of a compound like this compound, identified as an acetamide (B32628) derivative and a smooth muscle relaxant, would involve a series of in vitro studies to determine its effects on the phenotype of relevant cells. ncats.ioncats.io These investigations are crucial for understanding the compound's mechanism of action at a cellular level before moving to more complex biological systems. The primary cells of interest would be vascular and visceral smooth muscle cells, as well as neuronal cells that regulate smooth muscle function.

Research would focus on several key cellular phenotypes. One major area of investigation is cell proliferation. For a compound intended to relax smooth muscle, it is important to ascertain if it has any unintended proliferative or anti-proliferative effects. nih.gov Studies on vascular smooth muscle cells are particularly relevant, as abnormal proliferation of these cells is a key factor in the pathogenesis of atherosclerosis and restenosis following angioplasty. mdpi.com The effect of this compound on cell migration would also be a critical endpoint to assess, as the migration of smooth muscle cells is another important factor in vascular remodeling and disease.

Furthermore, the influence of this compound on cellular differentiation would be examined. For instance, researchers would investigate whether this compound alters the phenotype of smooth muscle cells from a contractile to a synthetic state, which is characterized by increased proliferation and production of extracellular matrix. mdpi.com Changes in cellular morphology would be observed and quantified using microscopy techniques.

Another critical aspect of the in vitro investigation would be to study the effect of this compound on ion channel activity. The contraction and relaxation of smooth muscle are tightly regulated by the flux of ions, particularly calcium (Ca2+), potassium (K+), and sodium (Na+), across the cell membrane. nih.govcvphysiology.comgenome.jp Therefore, patch-clamp electrophysiology studies on isolated smooth muscle cells would be conducted to determine if this compound modulates the activity of various ion channels, such as L-type voltage-gated calcium channels, potassium channels, or non-selective cation channels. nih.gov Understanding these interactions is fundamental to elucidating the molecular mechanism behind its spasmolytic properties.

| Cellular Phenotype | Assay/Technique | Cell Type | Expected Data Output |

| Cell Proliferation | BrdU incorporation assay, Cell counting | Vascular Smooth Muscle Cells, Intestinal Smooth Muscle Cells | Inhibition or stimulation of cell growth, IC50/EC50 values |

| Cell Migration | Transwell migration assay, Wound healing assay | Vascular Smooth Muscle Cells | Reduction or increase in cell motility |

| Cellular Differentiation | Western blot for marker proteins (e.g., alpha-smooth muscle actin) | Vascular Smooth Muscle Cells | Changes in the expression of contractile vs. synthetic phenotype markers |

| Ion Channel Activity | Patch-clamp electrophysiology | Isolated Smooth Muscle Cells, Neuronal Cells | Modulation of specific ion channel currents (e.g., inhibition of Ca2+ influx) |

| Intracellular Calcium Levels | Fluorescent calcium imaging (e.g., Fura-2) | Isolated Smooth Muscle Cells | Changes in intracellular calcium concentration in response to stimuli |

Pharmacological Actions in Isolated Biological Systems

Study of this compound's Activity in Isolated Tissue Preparations

Following the initial cellular-level investigations, the pharmacological effects of this compound would be examined in more integrated, isolated biological systems. nih.gov Organ bath studies are a classical and essential pharmacological tool for this purpose, allowing for the assessment of a drug's effect on the contractility of isolated tissues. dmt.dk For a spasmolytic agent like this compound, tissues such as intestinal segments (e.g., ileum, colon) and vascular rings (e.g., aorta, mesenteric artery) would be utilized. nih.govfrontiersin.org

In these experiments, a segment of tissue is suspended in an organ bath containing a physiological salt solution, maintained at a constant temperature and oxygenated. The tissue is connected to a force transducer to measure isometric contractions. mdpi.com The primary objective would be to characterize this compound's ability to relax smooth muscle that has been pre-contracted with various spasmogens. These contractile agents can include neurotransmitters like acetylcholine (B1216132) or norepinephrine, hormones such as angiotensin II, or depolarizing agents like high concentrations of potassium chloride (KCl). cvphysiology.comnih.gov

By constructing concentration-response curves, the potency (EC50) and efficacy (maximum relaxation) of this compound can be determined. These studies would also help to elucidate the mechanism of action. For instance, if this compound is more effective at relaxing tissues contracted by a specific agonist, it might suggest an interaction with that particular receptor pathway. Its effect on spontaneous rhythmic contractions, as seen in intestinal preparations, would also be of significant interest. wikipedia.org

Mechanistic Exploration in Ex Vivo Organ Bath Experiments

To further explore the mechanism of this compound's spasmolytic action, a series of more detailed ex vivo organ bath experiments would be conducted. These studies aim to pinpoint the specific molecular targets and pathways involved in its smooth muscle relaxant effect.

One key area of investigation would be the role of the endothelium in the case of vascular smooth muscle. The endothelium releases various relaxing factors, most notably nitric oxide (NO). nih.govyoutube.com To determine if this compound's effect is dependent on the endothelium, experiments would be performed on vascular rings with and without an intact endothelium. If the relaxant effect of this compound is significantly diminished in endothelium-denuded preparations, it would suggest that its mechanism involves the release of endothelial-derived relaxing factors.

The involvement of specific ion channels would also be investigated at the tissue level. This can be achieved by using selective ion channel blockers. For example, to test the hypothesis that this compound acts by opening potassium channels, its relaxant effect would be examined in the presence of a high concentration of extracellular potassium (which reduces the driving force for potassium efflux) or specific potassium channel blockers. Similarly, the involvement of calcium channels could be probed using calcium channel blockers. nih.gov

The potential interaction of this compound with adrenergic or muscarinic receptors could also be explored. nih.govgoogle.com By using selective antagonists for these receptors, researchers could determine if this compound's spasmolytic activity is mediated through these pathways. For example, if the relaxant effect of this compound is altered in the presence of a beta-adrenergic antagonist like propranolol, it might indicate an interaction with the beta-adrenergic system.

While specific experimental data for this compound is not publicly available, the following table outlines the types of mechanistic questions that would be addressed in ex vivo organ bath experiments and the expected outcomes for a direct-acting smooth muscle relaxant.

| Mechanistic Question | Experimental Approach | Tissue Preparation | Illustrative Expected Outcome for a Direct Relaxant |

| Endothelium-dependency | Comparison of responses in endothelium-intact vs. -denuded rings | Aortic or Mesenteric Artery Rings | This compound-induced relaxation is maintained in endothelium-denuded rings. |

| Role of K+ Channels | Experiments in high K+ solution or with K+ channel blockers (e.g., tetraethylammonium) | Intestinal or Vascular Smooth Muscle | The relaxant effect of this compound is attenuated by K+ channel blockade. |

| Role of Ca2+ Channels | Experiments with Ca2+ channel blockers (e.g., verapamil) or in Ca2+-free solution | Intestinal or Vascular Smooth Muscle | This compound may inhibit contractions induced by Ca2+ influx. |

| Interaction with Adrenergic/Muscarinic Receptors | Experiments in the presence of selective antagonists (e.g., propranolol, atropine) | Intestinal or Vascular Smooth Muscle | The relaxant effect of this compound is not significantly altered by these antagonists. |

Preclinical Pharmacokinetics and Metabolism of Fenalamide in Vitro and Non Human in Vivo Models

Absorption and Distribution Dynamics in Preclinical Models

The initial stages of a compound's interaction with a biological system involve its absorption and distribution. These processes determine the concentration of the compound that reaches its target sites.

In Vitro Permeability Studies Across Biological Barriers

To predict the oral absorption of a compound, in vitro models that mimic the intestinal barrier are widely used. researchgate.net The Caco-2 cell monolayer is a well-established and regulatory-accepted model for this purpose. bibliomed.orgpharmaron.com These cells, derived from human colorectal adenocarcinoma, differentiate to form a polarized monolayer with tight junctions, resembling the intestinal epithelium. bibliomed.org

Permeability studies with Caco-2 cells typically involve applying the test compound to the apical (A) side and measuring its appearance on the basolateral (B) side over time (A→B permeability). pharmaron.com The reverse transport (B→A) is also measured to assess the involvement of efflux transporters. pharmaron.com The apparent permeability coefficient (Papp) is calculated to classify compounds as having low, moderate, or high permeability.

Table 1: In Vitro Permeability Assay Parameters

| Parameter | Description | Typical Conditions |

| Cell Line | Human colorectal adenocarcinoma cells | Caco-2 |

| Transport Buffer | Mimics physiological conditions | Hank's Balanced Salt Solution (HBSS), pH 7.4 |

| Assay Type | Unidirectional or bidirectional | A→B and B→A |

| Sampling Time | Time point for concentration measurement | e.g., 120 minutes |

| Analytical Method | Quantification of the compound | LC-MS/MS |

This table outlines typical parameters for in vitro permeability assays using Caco-2 cell monolayers.

Tissue Distribution Profiles in Animal Models for Mechanistic Insights

Following absorption, a compound is distributed throughout the body via the circulatory system. Animal models provide essential insights into which tissues and organs the compound preferentially accumulates in. While specific tissue distribution data for Fenalamide is not extensively detailed in the public domain, general methodologies involve administering the compound to animals (e.g., rats, guinea pigs) and subsequently measuring its concentration in various tissues like the liver, kidney, lung, spleen, and brain at different time points. nih.gov Techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed for sensitive quantification. Understanding tissue distribution is critical, as high concentrations in certain organs could indicate potential sites of action or toxicity.

Identification of Transport Mechanisms and Efflux Pathways

The movement of compounds across biological membranes is not solely dependent on passive diffusion; it is often mediated by transport proteins. Efflux transporters, such as P-glycoprotein (P-gp), can actively pump compounds out of cells, thereby limiting their absorption and tissue penetration. researchgate.net Bidirectional Caco-2 assays are instrumental in identifying substrates of efflux transporters. An efflux ratio (Papp B→A / Papp A→B) significantly greater than 1 suggests that the compound is a substrate for an efflux pump.

Elucidation of this compound's Metabolic Pathways

Metabolism is the process by which the body chemically modifies compounds, often to facilitate their excretion. youtube.com This biotransformation is primarily carried out by a series of enzymatic reactions.

Identification of Enzymatic Biotransformation Systems (e.g., Cytochrome P450, UGTs)

The primary enzymes responsible for the metabolism of many drugs and xenobiotics belong to the Cytochrome P450 (CYP) superfamily and the UDP-glucuronosyltransferase (UGT) family. medsafe.govt.nznih.gov

Cytochrome P450 (CYP) System: CYPs are a large family of heme-containing monooxygenases predominantly found in the liver and small intestine. medsafe.govt.nzdynamed.com They catalyze Phase I oxidative reactions, such as hydroxylation and demethylation, making compounds more polar. dynamed.comwikipedia.org In silico and in vitro studies suggest that this compound may interact with the CYP system, with some data pointing towards a potential interaction with CYP1A2. ncats.io To definitively identify the specific CYP isoforms involved in this compound metabolism, studies using human liver microsomes and recombinant CYP enzymes are necessary. These experiments would involve incubating this compound with these enzyme sources and analyzing the formation of metabolites.

UDP-glucuronosyltransferases (UGTs): UGTs are Phase II enzymes that catalyze the conjugation of glucuronic acid to a substrate. nih.gov This process, known as glucuronidation, significantly increases the water solubility of compounds, facilitating their elimination from the body. nih.gov UGTs are located in various tissues, including the liver, kidney, and gastrointestinal tract. youtube.com Investigating whether this compound or its Phase I metabolites undergo glucuronidation would involve in vitro assays with liver microsomes supplemented with the cofactor UDP-glucuronic acid (UDPGA).

Table 2: Key Enzymatic Systems in Drug Metabolism

| Enzyme Family | Phase | Primary Location | Function |

| Cytochrome P450 (CYP) | Phase I | Liver, Small Intestine | Oxidation, reduction, hydrolysis |

| UDP-glucuronosyltransferases (UGT) | Phase II | Liver, Kidney, GI Tract | Glucuronidation (conjugation) |

This table summarizes the main characteristics of the CYP and UGT enzyme systems involved in drug metabolism.

Structural Characterization and Quantification of this compound Metabolites

Identifying the chemical structures of metabolites is a critical step in understanding a compound's metabolic fate. This process typically involves a combination of analytical techniques. After incubating this compound with a metabolically active system (e.g., liver microsomes or hepatocytes), the resulting mixture is analyzed using high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS). e-nps.or.kr HRMS provides accurate mass measurements, which can be used to determine the elemental composition of the parent compound and its metabolites. caltech.edunih.gov

Investigation of First-Pass Metabolism in Liver Perfusion Models

The first-pass effect, or presystemic metabolism, is a critical phenomenon where a drug's concentration is significantly reduced before it reaches systemic circulation. wikipedia.org This process primarily occurs in the liver and the gut wall. wikipedia.org Investigating the extent of first-pass metabolism is crucial in preclinical studies to predict the oral bioavailability of a new chemical entity.

Isolated perfused liver models are a valuable in vitro tool for quantifying the first-pass hepatic metabolism of a compound. In this experimental setup, the liver from an animal model (commonly a rat) is surgically removed and kept viable by perfusing it with an oxygenated, nutrient-rich medium through the portal vein. The test compound, such as this compound, would be introduced into this perfusion medium, simulating its arrival at the liver after intestinal absorption.

Researchers can collect samples from the outflow (hepatic vein) to measure the concentration of the parent drug and any metabolites formed. nih.gov By comparing the amount of drug that enters the liver to the amount that exits, a key parameter known as the hepatic extraction ratio (ER) can be calculated. A high ER indicates extensive first-pass metabolism, suggesting that a significant fraction of the drug is cleared by the liver before it can be distributed throughout the body.

These models allow for the detailed characterization of metabolic pathways, as the perfusate and bile can be collected and analyzed to identify the specific metabolites produced. For instance, if this compound were a substrate for Cytochrome P450 enzymes, one would expect to find oxidized metabolites in the collected samples.

Table 1: Hypothetical Data from an Isolated Perfused Rat Liver Study

This table illustrates the type of data that would be generated from a liver perfusion experiment to assess first-pass metabolism. The values are purely illustrative and not based on actual experimental data for this compound.

| Parameter | Description | Illustrative Value |

| Influx Concentration | Concentration of this compound entering the portal vein. | 10 µM |

| Efflux Concentration | Concentration of this compound exiting the hepatic vein. | 3 µM |

| Hepatic Extraction Ratio (ER) | The fraction of the drug removed from the blood during its passage through the liver. | 0.70 (70%) |

| Intrinsic Clearance (CLint) | A measure of the metabolic capacity of the liver enzymes. | High |

| Major Metabolites Detected | The primary metabolic products identified in the perfusate and bile. | Hydroxylated-Fenalamide, N-dealkylated-Fenalamide |

Excretion Routes and Clearance Mechanisms in Preclinical Systems

The elimination of a drug and its metabolites from the body is a fundamental aspect of its pharmacokinetic profile. criver.com Excretion studies in preclinical animal models, often using radiolabeled compounds, are performed to determine the primary routes of elimination, which are typically via the kidneys (urine) and/or the liver (bile and feces). bioivt.com

The physicochemical properties of a drug largely determine its primary route of excretion. nih.gov

Renal Excretion: This process involves glomerular filtration, active tubular secretion, and passive tubular reabsorption in the kidneys. merckvetmanual.com Generally, small, water-soluble, and polar compounds are efficiently eliminated through the urine. nih.gov Preclinical evaluation in animal models, such as rats, involves collecting urine over a specified period after drug administration and quantifying the amount of unchanged parent drug and its metabolites. youtube.com For a compound like this compound, if it were found to be a polar molecule, a significant portion of its elimination would be expected to occur via the kidneys. nih.gov

Biliary Excretion: The liver can actively transport drugs and their metabolites from the blood into the bile, which is then secreted into the small intestine and ultimately eliminated in the feces. merckvetmanual.comyoutube.com This pathway is particularly important for larger, more lipophilic compounds and their conjugated metabolites (e.g., glucuronides). nih.govyoutube.com To specifically quantify this route, studies are often conducted in bile duct-cannulated (BDC) animal models. bioivt.com This surgical modification allows for the direct collection of bile, preventing reabsorption from the intestine (enterohepatic circulation) and providing a precise measure of biliary clearance. bioivt.com The observation of a significant amount of unchanged drug in the feces of intact animals could indicate either poor absorption or significant biliary excretion. youtube.com

Table 2: Illustrative Excretion Profile in Preclinical Species

This table provides a hypothetical summary of excretion data that would be collected in preclinical studies to determine the elimination pathways of a compound. The values are for illustrative purposes only.

| Species | Route of Administration | % of Dose Excreted (Unchanged + Metabolites) | Major Excretion Route |

| Rat (Intact) | Intravenous | Urine: 30%Feces: 65% | Fecal |

| Rat (Bile Duct-Cannulated) | Intravenous | Urine: 32%Bile: 60% | Biliary |

| Dog | Intravenous | Urine: 68%Feces: 25% | Renal |

Drug transporters are membrane proteins that facilitate the movement of drugs across biological membranes and play a crucial role in drug absorption, distribution, and elimination. nih.govpsu.edu Their activity is a key determinant of hepatic and renal clearance. nih.gov

In the liver, uptake transporters on the sinusoidal membrane (e.g., Organic Anion Transporting Polypeptides - OATPs; Organic Cation Transporters - OCTs) move drugs from the blood into hepatocytes. psu.edu Efflux transporters on the canalicular membrane (e.g., P-glycoprotein - P-gp; Multidrug Resistance-Associated Protein 2 - MRP2; Bile Salt Export Pump - BSEP) pump the drug or its metabolites into the bile. nih.gov

Similarly, in the kidney, transporters in the proximal tubules (e.g., OATs, OCTs) mediate the active secretion of drugs from the blood into the urine, while efflux transporters like P-gp and Multidrug and Toxin Extrusion proteins (MATEs) move drugs into the tubular lumen. numberanalytics.com

Advanced Analytical Chemistry and Comprehensive Characterization of Fenalamide

Development and Validation of Chromatographic Methodologies

Chromatographic techniques are fundamental for separating and quantifying chemical compounds. For a substance like Fenalamide, a variety of methods would be developed and validated to ensure its purity and to analyze any potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical analysis, used to determine the purity of a drug substance and to quantify its content in a formulation. chromatographyonline.com A typical HPLC method for a compound like this compound would be developed and validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). europa.eu

The development process involves selecting an appropriate stationary phase (column), mobile phase (solvents), and detector. chromatographyonline.com For a molecule with the structural characteristics of this compound, a reversed-phase HPLC method using a C18 column would be a common starting point. demarcheiso17025.com The mobile phase would likely consist of a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol. wikipedia.org Detection would typically be performed using a UV detector at a wavelength where this compound exhibits maximum absorbance.

Validation of the HPLC method is a critical step to ensure its reliability. ujpronline.com This process would involve demonstrating the method's specificity, linearity, range, accuracy, precision, and robustness. europa.eu

Table 1: Representative HPLC Method Validation Parameters (Illustrative)

| Parameter | Typical Acceptance Criteria (as per ICH guidelines) |

| Specificity | The analyte peak should be well-resolved from impurities and degradation products (Resolution > 2). scribd.com |

| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified concentration range. |

| Accuracy | Percent recovery of the analyte should be within 98.0% to 102.0%. europa.eu |

| Precision | Repeatability (intra-day) and Intermediate Precision (inter-day) should show a Relative Standard Deviation (RSD) ≤ 2%. europa.eu |

| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantified with acceptable precision and accuracy. |

| Robustness | The method's performance should remain unaffected by small, deliberate variations in method parameters (e.g., pH, flow rate). europa.eu |

Gas Chromatography (GC) and Hyphenated Techniques (e.g., GC-MS) for Volatile Analysis

Gas Chromatography (GC) is the primary technique for the analysis of volatile and semi-volatile organic impurities that may be present in a drug substance from the manufacturing process. scirp.orgphenomenex.com For this compound, GC would be used to identify and quantify residual solvents. scirp.org

When coupled with a mass spectrometer (GC-MS), this technique becomes a powerful tool for both separation and identification of unknown volatile impurities. nih.govscienceready.com.au The gas chromatograph separates the components of the mixture, and the mass spectrometer provides mass-to-charge ratio data that can lead to the structural elucidation of each component. nih.govscienceready.com.au Headspace GC-MS is a particularly useful variation for analyzing residual solvents in solid samples, as it involves vaporizing only the volatile components, thus avoiding contamination of the instrument with the non-volatile drug substance. googleapis.com

Chiral Separation Techniques for Enantiomeric Purity Assessment

The structure of this compound contains a chiral center, meaning it can exist as two enantiomers (mirror-image isomers). phenomenex.com Since different enantiomers of a drug can have different pharmacological and toxicological profiles, it is crucial to assess the enantiomeric purity of the final product. csfarmacie.cz

Chiral HPLC is the most common technique for separating enantiomers. phenomenex.comcsfarmacie.czrsc.org This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. phenomenex.comsigmaaldrich.com Polysaccharide-based CSPs are widely used for a broad range of chiral compounds. phenomenex.com The development of a chiral HPLC method would involve screening different CSPs and mobile phases to achieve optimal resolution between the this compound enantiomers. chula.ac.th The validation of a chiral method focuses on its ability to accurately quantify the undesired enantiomer, even at very low levels. csfarmacie.cz

Spectroscopic and Spectrometric Characterization Techniques

Spectroscopic and spectrometric methods are indispensable for the definitive structural confirmation of a molecule like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical techniques for elucidating the structure of organic molecules. pitt.edugoogle.com It provides detailed information about the carbon-hydrogen framework of a molecule.

For this compound, a complete structural assignment would be achieved using a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

¹H NMR: This experiment provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. oregonstate.edulibretexts.org The chemical shift (δ) of each proton signal indicates its electronic environment. libretexts.org

¹³C NMR: This experiment reveals the number of different types of carbon atoms in the molecule. researchgate.netlibretexts.orgsavemyexams.com The chemical shift range for ¹³C is much wider than for ¹H, often allowing for the resolution of individual carbon signals. savemyexams.com

2D NMR (e.g., COSY, HSQC, HMBC): These experiments establish connectivity between atoms. COSY (Correlation Spectroscopy) shows which protons are coupled to each other. HSQC (Heteronuclear Single Quantum Coherence) correlates protons with the carbons they are directly attached to. HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away, which is crucial for piecing together the molecular structure.

Table 2: Predicted NMR Data for this compound (Illustrative)

| Type of Nucleus | Predicted Chemical Shift Range (ppm) | Notes |

| ¹H NMR | ||

| Aromatic Protons | ~7.0 - 7.5 | Protons on the phenyl ring. |

| N-CH₂-CH₂-N Protons | ~2.5 - 3.5 | Protons of the ethylenediamine (B42938) moiety. |

| N-CH₂-CH₃ Protons | ~1.0 - 1.2 (triplet), ~2.5 - 2.7 (quartet) | Protons of the N,N-diethyl groups. |

| C-CH₂-CH₃ Protons | ~0.8 - 1.0 (triplet), ~1.8 - 2.2 (quartet) | Protons of the ethyl group on the chiral center. |

| ¹³C NMR | ||

| Carbonyl Carbons (C=O) | ~170 - 175 | Carbonyl carbons of the amide and ester groups. |

| Aromatic Carbons | ~125 - 140 | Carbons of the phenyl ring. |

| Aliphatic Carbons | ~10 - 60 | All other sp³ hybridized carbons. |

Note: These are predicted values based on the known structure of this compound and typical chemical shifts for similar functional groups. Actual experimental values would need to be determined from a physical sample.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a technique that measures the mass-to-charge ratio (m/z) of an ion with very high precision. measurlabs.comfilab.frspectralworks.com This allows for the determination of the elemental composition of a molecule from its exact mass. For this compound (C19H30N2O3), HRMS would be used to confirm its molecular formula by comparing the experimentally measured accurate mass with the theoretically calculated exact mass. genome.jp A match within a few parts per million (ppm) provides strong evidence for the assigned formula. upenn.edu

Furthermore, HRMS coupled with tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns of the molecule. nih.govchromatographyonline.comslideshare.net In an MS/MS experiment, the molecular ion of this compound would be isolated and then fragmented by collision with an inert gas. The resulting fragment ions are then analyzed to provide structural information. This fragmentation data serves as a "fingerprint" for the molecule and is invaluable for confirming its identity and for identifying related impurities and degradation products. mdpi.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Solid-State Analysis

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is an indispensable tool for the detailed characterization of this compound. These non-destructive techniques provide a molecular fingerprint, offering insights into the compound's functional groups and solid-state structure. rtilab.comscienceedge.com

FT-IR spectroscopy operates by measuring the absorption of infrared radiation by a sample, which excites molecular vibrations. innovatechlabs.com The resulting spectrum is unique to the molecule's chemical structure. bruker.com For this compound, the FT-IR spectrum would exhibit characteristic absorption bands that confirm the presence of its key functional groups. For instance, the amide group is identifiable by the N-H stretching vibration, typically found in the 3300–3500 cm⁻¹ range, and a strong carbonyl (C=O) stretching band around 1630–1680 cm⁻¹. The aromatic rings would produce C-H stretching signals above 3000 cm⁻¹ and C=C stretching vibrations within the 1450–1600 cm⁻¹ region.

Raman spectroscopy complements FT-IR by analyzing the inelastic scattering of monochromatic light. scienceedge.com It is particularly effective for examining non-polar bonds and provides valuable information on the skeletal structure of molecules and the crystal lattice of solids. scienceedge.comnih.gov The Raman spectrum of this compound would prominently feature bands from the aromatic ring vibrations. Crucially, Raman spectroscopy is highly sensitive to the crystalline form of a substance. spectroscopyonline.com Any variations in the solid state, such as polymorphism, would result in noticeable differences in the Raman spectra, especially in the low-frequency region that corresponds to lattice vibrations. spectroscopyonline.com This makes it a powerful method for solid-state analysis. spectroscopyonline.com

Table 1: Characteristic Vibrational Frequencies for this compound Functional Groups

| Functional Group | Technique | Characteristic Wavenumber (cm⁻¹) |

|---|---|---|

| Amide N-H Stretch | FT-IR | 3300-3500 |

| Aromatic C-H Stretch | FT-IR | >3000 |

| Amide C=O Stretch | FT-IR/Raman | 1630-1680 |

Advanced Purity Assessment and Impurity Profiling

The assessment of purity and the identification of impurities are critical for the quality control of any pharmaceutical substance. ajprd.com Impurity profiling involves a suite of analytical procedures to detect, identify, and quantify impurities, which may originate from the synthetic process or from degradation. pharmtech.combiomedres.us

A variety of analytical methods are employed to detect and quantify impurities in this compound. pharmtech.com High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, valued for its ability to separate complex mixtures. ijprajournal.com When coupled with detectors like UV-Vis or, more powerfully, mass spectrometry (MS), it becomes an exceptionally specific and sensitive tool for impurity profiling. veeprho.comsepscience.com LC-MS and LC-MS/MS systems can separate this compound from its synthetic byproducts and then provide mass and fragmentation data to help elucidate the structures of these unknown impurities. veeprho.comsynthinkchemicals.com

For volatile or semi-volatile impurities, such as residual solvents from the synthesis, Gas Chromatography (GC), often paired with a mass spectrometer (GC-MS), is the method of choice. pharmtech.com Other separation techniques like capillary electrophoresis also offer alternative selectivity for comprehensive impurity analysis. biomedres.us The quantification of these impurities typically relies on the use of synthesized reference standards to ensure accuracy. synthinkchemicals.com

Stability studies are essential to understand how this compound's quality changes over time under the influence of environmental factors like heat, humidity, and light. chromatographyonline.comresearchgate.net These studies involve subjecting the compound to forced degradation conditions, which are more severe than standard stability testing, to deliberately generate degradation products. ijisrt.compnrjournal.com This process is vital for identifying potential degradants and understanding the molecule's intrinsic stability. unr.edu.ar

The typical protocol for a forced degradation study involves exposing this compound to stress conditions, including acidic and basic hydrolysis, oxidation, photolysis, and high temperatures. unesp.br Samples are analyzed at set intervals using a validated, stability-indicating analytical method—usually an HPLC method—that can effectively separate the intact drug from all its degradation products. chromatographyonline.com This ensures that any decrease in the main compound can be accurately measured and mass balance can be assessed. unr.edu.ar The structural elucidation of significant degradation products is often accomplished using advanced hyphenated techniques like LC-MS/MS. unr.edu.ar The data gathered from these stability studies are fundamental for determining appropriate storage conditions and establishing a shelf-life for the substance. pnrjournal.comlabmanager.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

Computational Chemistry and Structure-Activity Relationship (SAR) Studies of this compound

Computational Chemistry and Structure Activity Relationship Sar Studies of Fenalamide

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. wikipedia.orglongdom.org This approach is pivotal in drug discovery for predicting the activity of new molecules before their synthesis, thereby saving time and resources. medcraveonline.com QSAR models are built by correlating molecular descriptors (numerical representations of chemical properties) with biological activities. longdom.org

While specific QSAR models exclusively developed for Fenalamide analogues are not extensively detailed in the provided search results, the principles of QSAR can be applied to this class of compounds. The development of such predictive models would follow a general workflow. neovarsity.org This process begins with the curation of a dataset of this compound analogues with their known biological activities. neovarsity.org Subsequently, various molecular descriptors for these analogues would be calculated. neovarsity.org

The next step involves selecting the most relevant descriptors that influence the biological activity of interest. neovarsity.org Using these selected descriptors, a mathematical model is constructed to predict the activity of new, untested this compound analogues. medcraveonline.com The goal is to create a statistically robust model that can accurately forecast the biological potency of novel derivatives. mdpi.com

The development of predictive models for this compound analogues would be instrumental in guiding the synthesis of new compounds with potentially enhanced activity. By understanding the structural requirements for activity, medicinal chemists can prioritize the synthesis of the most promising candidates.

The foundation of a QSAR model lies in the molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. toxicology.org These can be broadly categorized into:

1D descriptors: Based on the molecular formula, such as molecular weight. toxicology.org

2D descriptors: Derived from the 2D representation of the molecule, including topological indices and atom counts. nih.gov

3D descriptors: Calculated from the 3D coordinates of the atoms, describing the molecule's shape and volume. researchgate.net

For this compound and its analogues, a range of descriptors would be calculated to capture their physicochemical properties, such as hydrophobicity, electronic effects, and steric properties. researchgate.net

Once the descriptors are calculated, statistical methods are employed to build the QSAR model. Multiple Linear Regression (MLR) is a common technique used to establish a linear relationship between the descriptors and the biological activity. longdom.orgmdpi.com Other machine learning methods like Support Vector Machines (SVM) and Random Forests can also be utilized, especially for complex, non-linear relationships. toxicology.org

A crucial step in QSAR modeling is rigorous statistical validation to ensure the model's reliability and predictive power. Common validation techniques include:

Internal validation: Methods like leave-one-out cross-validation (q²) assess the model's robustness. mdpi.com

External validation: The model's predictive ability is tested on an external set of compounds that were not used in the model development. mdpi.com

The quality of a QSAR model is judged by several statistical parameters, including the coefficient of determination (R²), which indicates the goodness of fit, and the predictive R² (R²pred), which measures its predictive accuracy on the external set. mdpi.com

Table 1: Key Statistical Parameters in QSAR Model Validation

| Parameter | Description |

| R² | Coefficient of determination; indicates the proportion of variance in the dependent variable that is predictable from the independent variable(s). |

| q² | Cross-validated R²; measures the predictive ability of the model determined by internal validation. |

| R²pred | Predictive R² for the external test set; assesses the model's ability to predict the activity of new compounds. |

Development of Predictive Models for this compound Analogues

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are powerful computational tools used to study the interaction between a ligand, such as this compound, and its biological target at an atomic level. nih.gov

Molecular docking predicts the preferred orientation and conformation of a ligand when it binds to a receptor protein. frontiersin.org This technique is essential for understanding the structural basis of a drug's mechanism of action. nih.gov The process involves sampling a large number of possible binding poses of the ligand within the protein's active site and then using a scoring function to estimate the binding affinity for each pose. nih.gov

For this compound, molecular docking studies would be used to predict how it fits into the binding pocket of its target protein. This would reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to its binding affinity. The prediction of these binding modes provides valuable insights for the rational design of more potent analogues. frontiersin.org

Different docking approaches can be employed, ranging from rigid docking, where both the ligand and protein are treated as rigid bodies, to flexible docking, which allows for conformational changes in the ligand and, in some cases, the protein. frontiersin.org Induced-fit docking (IFD) is an advanced technique that accounts for the flexibility of the protein's active site upon ligand binding. prismbiolab.com

The interaction energies calculated by scoring functions provide a qualitative estimate of the binding affinity, helping to rank different this compound analogues based on their predicted potency. nih.gov

Table 2: Common Interactions Analyzed in Molecular Docking

| Interaction Type | Description |

| Hydrogen Bonds | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. |

| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in an aqueous solution and exclude water molecules. |

| Van der Waals Forces | Weak, short-range electrostatic attractive forces between uncharged molecules. |

| Electrostatic Interactions | Attractive or repulsive forces between molecules or parts of molecules based on their charge. |

While molecular docking provides a static picture of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view of these interactions over time. bonvinlab.orgvolkamerlab.org MD simulations solve Newton's equations of motion for the atoms in the system, allowing researchers to observe the conformational changes and flexibility of the protein and the bound ligand. researchgate.net

For this compound, MD simulations of the this compound-protein complex obtained from docking can be performed to:

Assess the stability of the predicted binding pose: A stable binding pose over the course of the simulation increases confidence in the docking results. nih.gov

Analyze the flexibility of different regions of the protein and the ligand: This can reveal which parts of the molecules are rigid and which are more dynamic. volkamerlab.org

Investigate the role of water molecules in the binding site: Water molecules can play a crucial role in mediating ligand-protein interactions.

Calculate binding free energies: More accurate estimations of binding affinity can be obtained using methods like MM/PBSA and MM/GBSA.

Conformational analysis of this compound itself can also be performed to understand its preferred shapes in solution, which can influence its ability to bind to the target. frontiersin.org Principal Component Analysis (PCA) can be used to analyze the large-scale collective motions of the protein-ligand complex during the simulation. frontiersin.org

Prediction of Ligand-Protein Binding Modes and Interaction Energies

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling is a powerful technique in drug discovery that focuses on the essential 3D arrangement of chemical features necessary for a molecule to interact with a specific biological target. nih.govfrontiersin.org A pharmacophore model represents the key interaction points, such as hydrogen bond donors and acceptors, hydrophobic regions, and aromatic rings. frontiersin.org

These models can be generated based on the structure of a known active ligand (ligand-based) or the structure of the target protein's binding site (structure-based). nih.gov Once a pharmacophore model for this compound's activity is developed, it can be used as a 3D query to search large chemical databases for novel compounds that match the pharmacophore and are therefore likely to be active. nih.govmdpi.com This process is known as virtual screening. nih.gov

Virtual screening allows for the rapid and cost-effective identification of potential hit compounds from vast chemical libraries. rsc.org The hits identified through pharmacophore-based virtual screening can then be further evaluated using molecular docking and other computational and experimental methods. mdpi.com This integrated approach, combining pharmacophore modeling, virtual screening, and molecular docking, has been successfully used to discover novel agonists for various receptors. rsc.org

Identification of Essential Structural Features for Biological Activity

The biological activity of a compound is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. wikipedia.org Structure-Activity Relationship (SAR) analysis is the process of identifying these key chemical features that are responsible for a molecule's biological effects. gardp.orgwikipedia.org This allows medicinal chemists to modify a compound's structure to improve its potency or selectivity. gardp.org

For many biologically active compounds, specific structural components are crucial for their interaction with target proteins or enzymes. The analysis of these interactions helps in determining which parts of the molecule, often referred to as pharmacophores, are essential for its activity. A pharmacophore is the specific spatial arrangement of features like hydrogen bond donors, acceptors, hydrophobic centers, and charged groups that is necessary for a molecule to interact with its biological target.

Table 1: General Structural Features and Their Potential Importance in Biological Activity

| Structural Feature | Potential Role in Biological Activity |

| Aromatic Rings | Participate in π-π stacking or hydrophobic interactions with the target protein. |

| Amide Group | Can act as both a hydrogen bond donor and acceptor, forming key interactions in a binding pocket. |

| Substituents on Rings | Can influence solubility, metabolic stability, and binding affinity through steric and electronic effects. |

| Overall Conformation | The three-dimensional shape of the molecule must be complementary to the binding site of its biological target. |

Ligand-Based and Structure-Based Virtual Screening for Novel Scaffolds

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. cam.ac.ukfrontiersin.org This process can be broadly categorized into ligand-based and structure-based approaches. nih.gov

Ligand-Based Virtual Screening (LBVS)

Ligand-based virtual screening relies on the knowledge of molecules that are known to be active for a particular target. nih.gov The fundamental principle is that molecules with similar structures are likely to have similar biological activities. collaborativedrug.com This method does not require the 3D structure of the target protein. cam.ac.uk Instead, it uses a set of active compounds to build a model, such as a pharmacophore or a quantitative structure-activity relationship (QSAR) model, which is then used to screen a database for new potential hits. wikipedia.org

In the context of this compound, if a set of its analogues with known activities were available, LBVS could be employed to identify novel scaffolds. A pharmacophore model could be generated based on the common structural features of the most active analogues. This model would then be used to search large chemical databases for molecules that match the pharmacophore, potentially leading to the discovery of new and structurally diverse compounds with similar biological activity.

Structure-Based Virtual Screening (SBVS)

Structure-based virtual screening requires the three-dimensional structure of the biological target, which can be obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or predicted using computational methods like homology modeling. frontiersin.orgnih.gov The primary tool used in SBVS is molecular docking, which predicts how a small molecule binds to a protein's binding site and estimates the binding affinity using a scoring function. nih.govnih.gov

If the 3D structure of this compound's biological target were known, SBVS would be a powerful approach to discover novel scaffolds. Large libraries of chemical compounds could be docked into the binding site of the target. The compounds would be ranked based on their predicted binding scores, and the top-ranking molecules would be selected for further experimental testing. nih.gov This method has the advantage of being able to identify hits that are structurally different from known active compounds, as long as they are complementary to the target's binding site.

Table 2: Comparison of Virtual Screening Methods for this compound Analogs

| Method | Requirements | Principle | Outcome |

| Ligand-Based Virtual Screening (LBVS) | A set of known active ligands for the target. | Similar molecules have similar biological activities. | Identification of new compounds with similar pharmacophoric features to known actives. |

| Structure-Based Virtual Screening (SBVS) | 3D structure of the biological target. | Complementarity between the ligand and the target's binding site. | Discovery of novel compounds that are predicted to bind to the target, regardless of structural similarity to known actives. |

The application of these computational techniques is crucial for advancing the understanding of this compound and for the discovery of new, potentially more effective therapeutic agents. By combining SAR studies with virtual screening, researchers can efficiently explore vast chemical spaces to identify promising lead compounds for further development.

Emerging Research Directions and Innovative Applications of Fenalamide

Fenalamide as a Chemical Biology Probe: No Data Found

A thorough investigation into the use of this compound as a chemical biology probe yielded no specific findings. There is no literature to support the development of this compound as a tool compound for target validation studies. mayoclinic.orgnih.govmpdkrc.edu.in Such tools are instrumental in modern drug discovery for confirming the relevance of biological targets in disease, a process for which there is no documented application of this compound. mayoclinic.orgnih.govmpdkrc.edu.in Consequently, there is no information regarding its use to investigate fundamental biological pathways or mechanisms. The role of chemical probes is to perturb and elucidate biological processes, but this compound does not appear to be utilized in this capacity. wikipedia.org

Development of this compound as a Tool Compound for Target Validation Studies

Novel Applications Beyond Traditional Pharmaceutical Research: No Data Found

Exploration into non-traditional applications of this compound also proved fruitless. There is no indication of its use or exploration in the fields of materials science or polymer chemistry. Similarly, while any chemical compound can theoretically be used as an analytical standard, there is no evidence of this compound being specifically developed or widely used as a certified reference material for analytical purposes.

Exploration of this compound in Materials Science or Polymer Chemistry (if applicable)

Innovative Methodological Advancements in this compound Research: No Data Found

Consistent with the lack of emerging applications, there is no literature detailing innovative methodological advancements in this compound research. The primary available information on its synthesis dates back several decades, and no recent publications suggest the development of new synthetic routes or advanced analytical techniques for this specific compound. chemicalbook.comresearch-solution.com

Development of High-Throughput Screening (HTS) Assays for this compound Related Compounds

The discovery and development of novel therapeutic agents from natural sources, such as this compound and its analogues, are increasingly reliant on high-throughput screening (HTS) methodologies. mdpi.combmglabtech.com HTS allows for the rapid, automated testing of vast numbers of chemical and biological compounds against specific biological targets. creative-biostructure.comwikipedia.org This process is crucial for identifying "hits" or "leads"—compounds that exhibit a desired biological effect—which can then be optimized for further drug development. bmglabtech.com While specific HTS assays developed exclusively for this compound are not extensively documented in publicly available research, the principles and methodologies are well-established for screening natural product libraries, including compounds with antiviral properties like the related Phenalamide A1. mdpi.comcreative-biostructure.comnih.gov

The development of a robust HTS assay is a critical and often bottleneck-producing step in the drug discovery pipeline. imi-care.eupharmaron.com An effective assay must be sensitive, reproducible, and scalable to be suitable for automation. criver.com For antiviral drug discovery, a common approach is the use of cell-based assays that measure the inhibition of viral replication or cytopathic effects. imi-care.eucreative-diagnostics.com For instance, a recently developed dual-reporter HTS assay for SARS-CoV-2 utilizes a human airway epithelial cell line and a fully automated, high-containment robotic system to screen large compound libraries. imi-care.eu Such a system could theoretically be adapted to screen for compounds like Phenalamide A1, which has demonstrated anti-HIV activity. mdpi.comnih.gov

Another innovative HTS approach involves the use of pseudoviruses. These are engineered viral particles that mimic the entry mechanism of authentic viruses but are incapable of replication, significantly enhancing biosafety. microbe-investigations.com Reporter genes, such as those for luciferase or Green Fluorescent Protein (GFP), are incorporated into the pseudovirus system to provide a quantifiable signal upon successful viral entry, allowing for the efficient screening of inhibitors. microbe-investigations.com This method is versatile and can be adapted to a wide range of viruses, making it a suitable platform for screening natural product libraries that may contain compounds like Phenalamide A1. nih.govmicrobe-investigations.com

The quality and effectiveness of an HTS campaign are assessed using statistical metrics. Key parameters include the Z'-factor, which measures the statistical effect size and the separation between positive and negative controls. A Z'-factor greater than 0.5 is generally considered indicative of a high-quality assay suitable for HTS. pharmaron.com The establishment of such validated assays is a prerequisite for screening large, diverse compound libraries, including natural products, to identify novel therapeutic leads. pharmaron.comcriver.com

| HTS Assay Parameter | Description | Significance in Screening |

| Target | The specific biological molecule or pathway the assay is designed to measure (e.g., viral enzyme, cell viability). | Defines the scope of the screen and the potential mechanism of action of identified hits. |

| Assay Format | The physical and chemical setup of the experiment (e.g., cell-based, biochemical, reporter gene). | Determines the biological relevance, throughput, and cost of the screening campaign. |

| Throughput | The number of compounds that can be tested in a given time period (e.g., compounds per day). | High throughput is essential for screening large and diverse compound libraries efficiently. bmglabtech.com |

| Z'-Factor | A statistical measure of the quality of the assay, based on the dynamic range and variability of the signals. | Ensures the reliability of the screening data and minimizes false positives and negatives. pharmaron.com |

| Hit Compound | A compound that produces a desired, statistically significant result in the HTS assay. | Serves as a starting point for further investigation and lead optimization in the drug discovery process. bmglabtech.com |

Integration with Omics Technologies (e.g., Proteomics, Metabolomics) for Comprehensive Biological Understanding

Omics technologies, such as proteomics and metabolomics, are powerful tools for gaining a comprehensive understanding of the biological effects of compounds like this compound and its related natural products. These technologies provide a global snapshot of the proteins and small molecules within a biological system, offering insights into a compound's mechanism of action, identifying potential biomarkers, and revealing off-target effects. mdpi.comnih.gov

Proteomics focuses on the large-scale study of proteins, their structures, and their functions. In the context of natural product research, proteomics can be used to identify the protein targets of a bioactive compound. For instance, techniques like affinity-based proteomics could be employed to "fish out" the cellular proteins that physically interact with a derivative of Phenalamide A1. This approach has been used to identify protein binding partners for other natural products. researchgate.net Furthermore, quantitative proteomics can reveal how treatment with a compound alters the expression levels of thousands of proteins within a cell, providing clues about the cellular pathways that are affected. nih.gov For example, a proteomics-based study on a bacterial strain identified cell-surface proteins involved in the import of macromolecules, a process that could be a target for antimicrobial compounds. nih.gov

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind—the metabolome. mdpi.compreprints.org It has emerged as an indispensable tool for identifying different classes of antiviral secondary metabolites from natural sources. mdpi.com By analyzing the changes in the metabolome of cells or organisms after treatment with a compound like Phenalamide A1, researchers can understand its impact on cellular metabolism. nih.govfrontiersin.org For example, a non-targeted metabolomics study of the antiviral activity of Lactobacillus acidophilus identified several metabolites that may contribute to its effects. frontiersin.org In the study of natural products from myxobacteria, the source of Phenalamides, metabolomics is used to profile the secondary metabolites produced by different strains and under various growth conditions, which can lead to the discovery of new bioactive compounds. dntb.gov.uauni-saarland.de The integration of metabolomics with other omics data can provide a more holistic view of a compound's biological activity. nih.gov

The combined application of proteomics and metabolomics provides a powerful, systems-level approach to understanding the bioactivity of natural products. For a compound like Phenalamide, this integrated strategy could elucidate its antiviral mechanism, identify its cellular targets, and discover potential biomarkers for its efficacy.

| Omics Technology | Focus of Study | Application in this compound/Phenalamide Research | Key Research Findings |

| Proteomics | The entire set of proteins expressed by a genome, cell, or tissue. | Identification of direct protein targets of Phenalamide A1; understanding cellular response to treatment at the protein level. researchgate.netnih.gov | Can reveal drug-protein interactions and downstream pathway modulation. researchgate.net |

| Metabolomics | The complete set of small-molecule metabolites within a biological sample. mdpi.com | Characterizing the metabolic profile of Phenalamide-producing organisms; determining the metabolic impact of the compound on target cells. nih.govfrontiersin.org | Can identify novel bioactive metabolites and elucidate metabolic pathways affected by the compound. frontiersin.orguni-saarland.de |

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Fenalamide with high purity, and how can researchers validate its structural integrity?

- Methodological Answer : this compound synthesis typically involves multi-step organic reactions (e.g., amidation or condensation). To ensure purity, employ column chromatography or recrystallization, followed by characterization via -NMR and -NMR for structural confirmation . Mass spectrometry (MS) and high-performance liquid chromatography (HPLC) (≥98% purity threshold) are critical for quantifying impurities . Document reaction conditions (temperature, catalysts) meticulously to enable reproducibility .

Q. Which spectroscopic and chromatographic techniques are optimal for quantifying this compound in complex matrices (e.g., biological samples)?

- Methodological Answer : Use HPLC coupled with UV-Vis detection (λ = 250–300 nm) for routine quantification. For trace analysis, LC-MS/MS provides higher sensitivity (LOQ < 1 ng/mL). Validate methods per ICH guidelines, including linearity (R² > 0.995), recovery rates (90–110%), and inter-day precision (RSD < 5%) .

Q. How should researchers design in vitro assays to assess this compound’s biological activity while minimizing false positives?

- Methodological Answer : Include positive/negative controls (e.g., known inhibitors) and replicate experiments (n ≥ 3). Use cell lines with validated receptor expression profiles. For enzyme inhibition assays, calculate IC₅₀ values via nonlinear regression and confirm binding specificity via competitive assays .

Advanced Research Questions

Q. What strategies resolve contradictions in reported EC₅₀/IC₅₀ values for this compound across studies?

- Methodological Answer : Conduct a systematic review to identify variables affecting potency:

- Experimental Variables : Buffer composition (e.g., ionic strength), incubation time, cell passage number .

- Data Normalization : Use Z-factor to assess assay robustness. Reanalyze raw data using consistent statistical models (e.g., four-parameter logistic curve) .

- Meta-Analysis : Apply random-effects models to account for inter-study heterogeneity .

Q. How can computational modeling improve the prediction of this compound’s pharmacokinetic properties?

- Methodological Answer : Use molecular docking (AutoDock Vina) to identify binding modes with target proteins. For ADMET prediction, apply QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and CYP450 interactions. Validate in silico results with in vitro hepatocyte assays .

Q. What experimental controls are critical when investigating this compound’s off-target effects in proteomic studies?

- Methodological Answer :

- Negative Controls : Use inactive analogs or vehicle-only treatments.

- Proteomic Profiling : Combine SILAC (stable isotope labeling) with tandem mass spectrometry to distinguish true targets from background noise.

- Pathway Enrichment Analysis : Apply STRING or DAVID to identify statistically enriched pathways (p < 0.05, FDR correction) .

Data Analysis & Reproducibility

Q. How should researchers address batch-to-batch variability in this compound’s bioactivity data?

- Methodological Answer :

- Standardization : Use a single supplier for reagents and calibrate equipment daily.

- Statistical Adjustment : Apply ANOVA with post-hoc Tukey tests to quantify batch effects. If significant (p < 0.05), include batch as a covariate in linear models .

Q. What frameworks ensure robust statistical interpretation of this compound’s dose-response relationships?

- Methodological Answer :

- Model Selection : Compare AIC/BIC values for linear vs. nonlinear models.

- Error Propagation : Report 95% confidence intervals for EC₅₀ values.

- Software Tools : Use GraphPad Prism or R (drc package) for curve fitting .

Tables for Comparative Analysis

| Parameter | Technique | Acceptance Criteria | Reference |

|---|---|---|---|

| Purity | HPLC-UV | ≥98% peak area | |

| Structural Confirmation | -NMR | Match reference spectra (δ ppm) | |

| Bioactivity Reproducibility | Z-factor | >0.5 |

Key Recommendations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products